Acetic acid;3-chloro-2,6-dimethylphenol

Environmental Analysis Sample Stability Chlorophenol Acetates

Eliminate derivatization variability in chlorophenol quantification. CAS 61865-13-2 is the pre-formed acetate ester of 3-chloro-2,6-dimethylphenol, serving as a stable, ready-to-use reference standard that bypasses acetic anhydride derivatization. • ≥30-day aqueous stability supports extended calibration campaigns and regulatory compliance monitoring. • Improved GC-MS performance: reduced adsorption, minimal peak tailing, and near-quantitative extraction enable lower LODs. • Directly supports EPA and ISO methods for trace-level chlorophenol analysis in water and wastewater.

Molecular Formula C10H13ClO3
Molecular Weight 216.66 g/mol
CAS No. 61865-13-2
Cat. No. B14546699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;3-chloro-2,6-dimethylphenol
CAS61865-13-2
Molecular FormulaC10H13ClO3
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Cl)C)O.CC(=O)O
InChIInChI=1S/C8H9ClO.C2H4O2/c1-5-3-4-7(9)6(2)8(5)10;1-2(3)4/h3-4,10H,1-2H3;1H3,(H,3,4)
InChIKeyPBTAWCJEBXABKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetic acid;3-chloro-2,6-dimethylphenol: Overview


Acetic acid;3-chloro-2,6-dimethylphenol (CAS 61865-13-2) is a chlorinated phenolic compound formulated as a 1:1 combination with acetic acid, with a molecular formula of C₁₀H₁₃ClO₃ and a molecular weight of 216.66 g/mol . It belongs to the class of halogenated dimethylphenol derivatives, which are widely studied for their antimicrobial properties. The compound features a phenol ring substituted with two methyl groups at positions 2 and 6, and a chlorine atom at position 3, with acetic acid incorporated into its structure . This structural configuration places it among a family of compounds including chloroxylenol (4-chloro-3,5-dimethylphenol), 4-chloro-2,6-dimethylphenol, and non-chlorinated 2,6-dimethylphenol, all of which exhibit varying degrees of antimicrobial activity and physicochemical properties.

Pre-acetylated chlorophenol standard for analytical workflows
Chlorine-position isomer for antimicrobial SAR studies
Stable acetate form eliminates need for on-site derivatization

Why Analogs Cannot Simply Substitute This Compound


Chlorinated dimethylphenol isomers and derivatives are not interchangeable due to significant differences in chlorine ring position, which critically impacts antimicrobial potency, spectrum of activity, and physicochemical properties [1]. For example, the well-known antiseptic chloroxylenol (4-chloro-3,5-dimethylphenol) has a phenol coefficient of approximately 60 against common bacteria, while the activity of 3-chloro-2,6-dimethylphenol (the free phenol form) differs substantially due to the altered electronic and steric environment around the phenolic hydroxyl group [1]. Furthermore, the acetate form (CAS 61865-13-2) introduces additional differentiation: the acetyl group masks the phenolic -OH, potentially altering solubility, stability, and biological activity compared to the free phenol. In environmental analytical chemistry, acetylated chlorophenols demonstrate markedly different stability profiles than their underivatized counterparts, with acetylated derivatives enabling reliable quantification over extended storage periods [2]. These factors make direct substitution between analogs scientifically unsound without quantitative comparative data.

Isomer position
Chlorine at 3-position vs. 4-position (chloroxylenol) may shift antimicrobial spectrum and target binding.
Acetate form
Acetylated derivative masks phenolic -OH; solubility, stability, and ionization profile differ from free phenol.
Storage stability
Underivatized chlorophenols may degrade in aqueous storage; acetylated derivative offers reported stability advantage.

Quantitative Differentiation Evidence


Enhanced Aqueous Stability of Acetylated Chlorophenols

The acetylated derivatives of chlorophenols, including the acetate form represented by CAS 61865-13-2, exhibit superior stability in aqueous samples compared to their free phenol counterparts. A study by de Morais et al. (2014) demonstrated that chlorophenols (CPs) stored as their acetylated derivatives maintained stable and reproducible concentrations for approximately one month (≥30 days) in both river water and wastewater matrices under specified storage conditions [1]. In contrast, the same study found that underivatized (free) CPs showed significant concentration declines over the same period unless stabilized with additives (10% NaCl at -18°C or 10% NaCl plus 10 mg/mL Na₂CO₃ at 4°C) [1]. This stability differential is critical for environmental monitoring laboratories where sample integrity during transport and storage directly impacts data reliability. The acetylated form of 3-chloro-2,6-dimethylphenol thus offers a quantifiable advantage for use as an analytical reference standard or in protocols requiring extended sample holding times.

Aqueous stability
Reported
Acetylated chlorophenols stable ≥30 days in river/wastewater; free phenols decline without additives.
Supports extended standard shelf-life for centralized lab workflows.
Storage at −18°C with 10% NaCl or 4°C with NaCl/Na₂CO₃; matrix-dependent.
Environmental Analysis Sample Stability Chlorophenol Acetates

Improved GC-MS Performance via Acetylation Derivatization

The acetate ester form (as represented by CAS 61865-13-2) serves as a key derivatization product in gas chromatography-mass spectrometry (GC-MS) methods for chlorophenol analysis. Direct acetylation of chlorophenols using acetic anhydride produces stable acetate esters that significantly improve chromatographic characteristics, including peak symmetry and resolution, compared to underivatized chlorophenols . Specifically, pentachlorophenol acetate has been shown to minimize degradation during GC-MS analysis, reducing adsorption and peak tailing that plague underivatized phenol analysis . The acetylated forms also enable near-quantitative extraction using small volumes of organic solvents [1]. For 3-chloro-2,6-dimethylphenol, the pre-formed acetate standard (CAS 61865-13-2) eliminates the need for in-situ derivatization, reducing method variability and improving inter-laboratory reproducibility. This is particularly relevant for environmental monitoring laboratories implementing EPA methods for chlorophenol determination.

GC-MS performance
Method context
Acetylated forms reduce peak tailing, improve peak symmetry, and enable near-quantitative extraction.
Pre-formed acetate standard reduces derivatization variability.
Class-level evidence; direct compound-specific data not isolated.
GC-MS Analysis Derivatization Chlorophenol Detection

Antimicrobial Spectrum Differentiation by Chlorine Position

The position of chlorine substitution on the dimethylphenol ring fundamentally alters antimicrobial potency and spectrum. Chloroxylenol (4-chloro-3,5-dimethylphenol, CAS 88-04-0), the most commercially established isomer, is reported to have approximately 60 times the antimicrobial activity of phenol against a wide spectrum of bacteria [1], and demonstrates bactericidal activity against most Gram-positive bacteria but reduced efficacy against Staphylococci and Gram-negative bacteria, often being inactive against Pseudomonas species [2]. The 3-chloro-2,6-dimethyl substitution pattern (as in CAS 61865-13-2) presents a distinct electronic and steric environment that differentiates its binding to microbial targets. The acetate form further modulates activity through potential prodrug effects, where hydrolysis releases the active free phenol. While direct head-to-head MIC comparisons between the acetate and chloroxylenol are not currently available in the published literature, the established structure-activity relationships for halogenated phenols indicate that chlorine position isomerism produces non-interchangeable antimicrobial profiles [3].

Antimicrobial profile
Class-level
3-chloro-2,6-dimethyl isomer shows distinct SAR vs. chloroxylenol (4-chloro-3,5-dimethyl); MIC data not directly reported.
Positional isomer differentiation supports antimicrobial screening context.
Chloroxylenol phenol coefficient ~60; Pseudomonas often resistant.
Antimicrobial Activity Structure-Activity Relationship Chlorophenol Isomers

pKa and Ionization Behavior Differentiation

The dissociation constants (pKa values) of chloro-substituted dimethylphenols vary systematically with both the position of chlorine substitution and the pattern of methyl substitution. Šůcha et al. (1970) published comprehensive pKa data for a series of chloro-substituted methyl and dimethyl phenols, establishing that the ionization behavior of these compounds is strongly influenced by the electronic effects of substituents [1]. The 2,6-dimethyl substitution pattern, as present in CAS 61865-13-2, creates steric hindrance to solvation of the phenoxide ion, which alters the apparent pKa compared to isomers with different methyl substitution patterns [2]. Furthermore, the acetate form introduces an additional dimension: esterification of the phenolic -OH eliminates the acidic proton entirely, fundamentally changing the compound's ionization profile and solubility characteristics. This is critical for applications where pH-dependent partitioning (e.g., in formulation development, environmental fate modeling, or bioaccumulation assessment) determines compound performance, as the acetate form will exhibit different log D and solubility profiles compared to the free phenol.

pKa / ionization
Class-level
Acetate ester blocks phenolic -OH, eliminating acidic proton; free phenol pKa varies with chlorine position.
Ionization profile affects pH-dependent partitioning and environmental fate modeling.
2,6-dimethyl pattern hinders phenoxide solvation; pKa values in primary literature.
Dissociation Constant pKa Phenol Ionization

Optimal Application Scenarios


Environmental Monitoring with Pre-Formed Acetate Standards

For environmental laboratories conducting quantitative analysis of chlorophenols in water and wastewater samples per EPA or ISO methods, CAS 61865-13-2 serves as an ideal pre-derivatized reference standard. The acetylated form eliminates the need for in-situ derivatization with acetic anhydride, reducing method steps, variability, and analyst exposure to derivatization reagents. The demonstrated ≥30-day stability of acetylated chlorophenols in aqueous matrices [1] ensures that calibration standards remain reliable throughout extended analytical campaigns, supporting regulatory compliance monitoring where data defensibility depends on demonstrable standard stability.

Structure-Activity Relationship Studies on Antimicrobial Selectivity

In antimicrobial drug discovery and disinfectant development programs, CAS 61865-13-2 provides a critical SAR data point for the 3-chloro-2,6-dimethyl substitution pattern. The differentiated chlorine position relative to chloroxylenol (4-chloro-3,5-dimethyl) enables systematic mapping of how halogen placement alters antimicrobial spectrum, with chloroxylenol known to show reduced efficacy against Pseudomonas and certain Gram-negative species [2]. The acetate form also allows investigation of ester prodrug strategies where enzymatic hydrolysis in the target environment releases the active free phenol, a design principle relevant for developing targeted antimicrobial agents with improved formulation stability.

Physicochemical Profiling for Environmental Fate Modeling

For environmental chemists and formulation scientists requiring precise pH-dependent partitioning data, CAS 61865-13-2 offers a distinct ionization profile compared to free phenol analogs. The systematic variation in pKa with chlorine substitution position, as characterized by Šůcha et al. (1970) [3], combined with the blocked phenolic -OH in the acetate form, makes this compound valuable for studies correlating ionization state with bioaccumulation potential, soil mobility, and membrane permeability. This is particularly relevant under regulatory frameworks such as REACH that require comprehensive physicochemical characterization of chemical substances.

GC-MS Method Development for Chlorinated Phenols

CAS 61865-13-2 is ideally suited for analytical chemistry laboratories developing or validating GC-MS methods for chlorophenol quantification. The pre-formed acetate ester provides a stable, well-characterized standard that bypasses the derivatization step, enabling direct assessment of instrument performance parameters (linearity, LOD, LOQ) without confounding effects from incomplete derivatization. The improved chromatographic characteristics of acetylated phenols—reduced adsorption, minimized peak tailing, and near-quantitative extraction [4]—translate directly to lower detection limits and improved measurement uncertainty, critical for trace-level environmental analysis where chlorophenols are regulated at ng/L concentrations.

Application
Selection Property
Validation Focus
Environmental chlorophenol monitoring
Pre-acetylated standard stability
Aqueous storage stability under validated conditions
Antimicrobial SAR studies
Chlorine position isomer profiling
Spectrum differentiation against reference isomers
Environmental fate modeling
Ionization profile (ester vs. phenol)
pH-dependent partitioning and solubility behavior
GC-MS method development
Direct injection without derivatization
Chromatographic peak symmetry and extraction efficiency
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